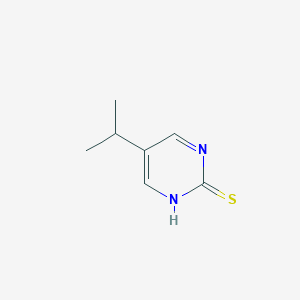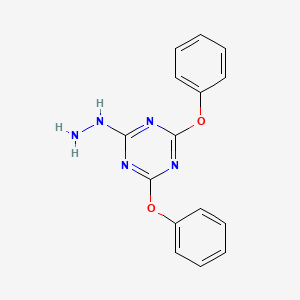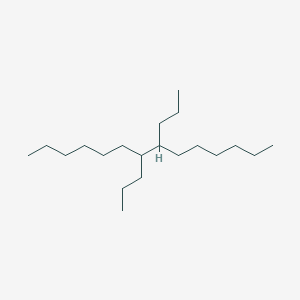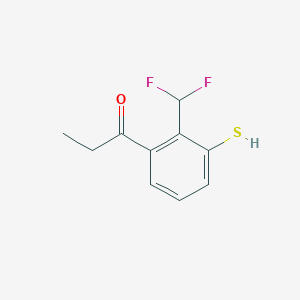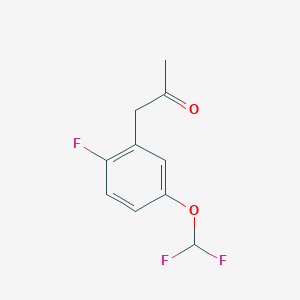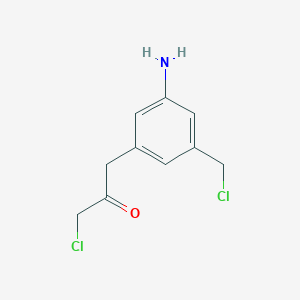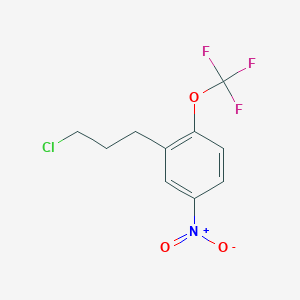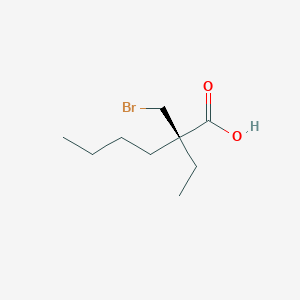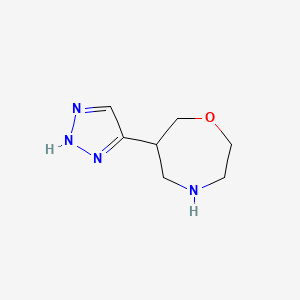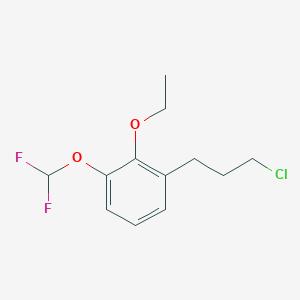
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene is an organic compound that features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and an ethoxy group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a benzene derivative that has suitable substituents.
Difluoromethoxylation: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Ethoxylation: The ethoxy group can be added through an etherification reaction using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the chloropropyl group to a propyl group.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new C-N or C-S bonds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols or phenols.
Scientific Research Applications
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving cell signaling pathways or as a probe to investigate biological processes.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-2-ethoxybenzene: Lacks the difluoromethoxy group, which may result in different chemical reactivity and biological activity.
1-(3-Chloropropyl)-3-methoxy-2-ethoxybenzene: Contains a methoxy group instead of a difluoromethoxy group, which may affect its lipophilicity and interaction with biological targets.
1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-ethoxybenzene: The trifluoromethoxy group may confer different electronic properties compared to the difluoromethoxy group, influencing the compound’s reactivity and stability.
These comparisons highlight the unique features of this compound, such as its specific substituent effects on chemical and biological properties.
Properties
Molecular Formula |
C12H15ClF2O2 |
|---|---|
Molecular Weight |
264.69 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-(difluoromethoxy)-2-ethoxybenzene |
InChI |
InChI=1S/C12H15ClF2O2/c1-2-16-11-9(6-4-8-13)5-3-7-10(11)17-12(14)15/h3,5,7,12H,2,4,6,8H2,1H3 |
InChI Key |
HZMXLSIDXDOYKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


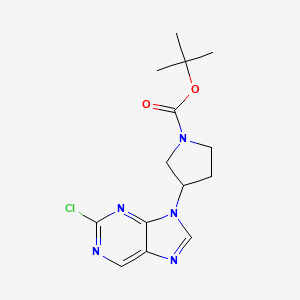
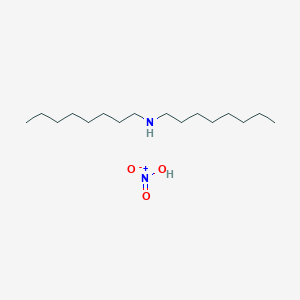
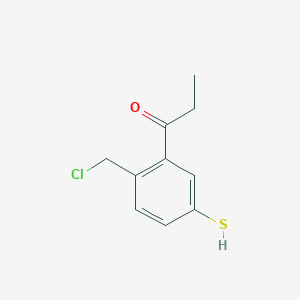
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
